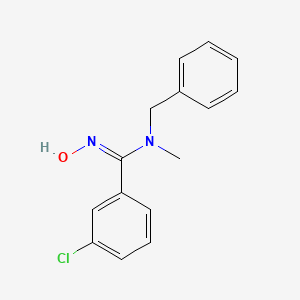

N-ベンジル-3-クロロ-N'-ヒドロキシ-N-メチルベンゼンカルボキシミダミド

説明

The compound N-benzyl-3-chloro-N'-hydroxy-N-methylbenzenecarboximidamide is not directly studied in the provided papers. However, related compounds with similar structural motifs have been investigated. For instance, the structure of a chloro-acetic hydrazide derivative with a thiazolyl and a cyclobutyl ring was characterized using X-ray diffraction, spectroscopy, and computational methods . Another study focused on the synthesis of a chloro-substituted quinazoline derivative , and a third paper described the preparation and structural analysis of chloro- and methoxy-substituted azoxybenzenes . These studies provide insights into the synthesis, molecular structure, and properties of compounds that share some structural features with N-benzyl-3-chloro-N'-hydroxy-N-methylbenzenecarboximidamide.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes, including substitution, nitration, reduction, cyclization, and chlorination, as demonstrated in the synthesis of a chloro-substituted quinazoline . The total yield of such processes can vary, with one reported yield being 29.2% . These methods could potentially be adapted for the synthesis of N-benzyl-3-chloro-N'-hydroxy-N-methylbenzenecarboximidamide, although the specific steps and conditions would need to be tailored to the unique functional groups and reactivity of this compound.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of compounds, as seen in the studies of chloro-acetic hydrazide and azoxybenzene derivatives . Density functional theory (DFT) calculations, including geometry optimization and vibrational frequency analysis, complement experimental findings and provide detailed insights into the molecular geometry and electronic structure . For N-benzyl-3-chloro-N'-hydroxy-N-methylbenzenecarboximidamide, similar analytical methods would likely reveal the arrangement of the benzyl, chloro, hydroxy, and methyl groups around the benzenecarboximidamide core.

Chemical Reactions Analysis

The reactivity of chloro- and methoxy-substituted compounds under oxidative conditions has been studied, showing that different isomers can be obtained depending on the reaction conditions . These findings suggest that the chloro group in N-benzyl-3-chloro-N'-hydroxy-N-methylbenzenecarboximidamide may also undergo specific chemical transformations, which could be exploited in synthetic chemistry to produce various derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds can be inferred from spectroscopic data, such as IR-NMR, and theoretical calculations, such as molecular electrostatic potential (MEP) distribution and non-linear optical properties . For example, the NMR chemical shift values provide information about the electronic environment of hydrogen and carbon atoms in a molecule . The MEP distribution helps to understand the reactivity of different regions of a molecule, while non-linear optical properties are relevant for materials science applications . These types of analyses would be essential to characterize the physical and chemical properties of N-benzyl-3-chloro-N'-hydroxy-N-methylbenzenecarboximidamide.

科学的研究の応用

特性

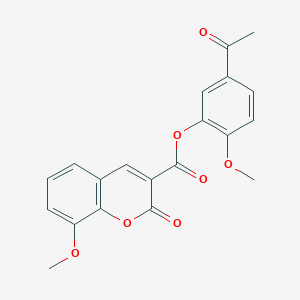

IUPAC Name |

N-benzyl-3-chloro-N'-hydroxy-N-methylbenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O/c1-18(11-12-6-3-2-4-7-12)15(17-19)13-8-5-9-14(16)10-13/h2-10,19H,11H2,1H3/b17-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPBBQIBGDIDMB-BMRADRMJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=NO)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CC=CC=C1)/C(=N/O)/C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201323849 | |

| Record name | N-benzyl-3-chloro-N'-hydroxy-N-methylbenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201323849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666662 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

692288-02-1 | |

| Record name | N-benzyl-3-chloro-N'-hydroxy-N-methylbenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201323849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2507992.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2507997.png)

![5-chloro-N-[2-(dimethylamino)-3-phenylpropyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2508000.png)

![4-Methyl-1-[(3-methylphenyl)methyl]pyrazole](/img/structure/B2508003.png)

![N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2508007.png)

![N-[(6-Methyl-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridin-3-yl)methyl]but-2-ynamide](/img/structure/B2508010.png)

![3-[(5-Bromopyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-ol](/img/structure/B2508014.png)